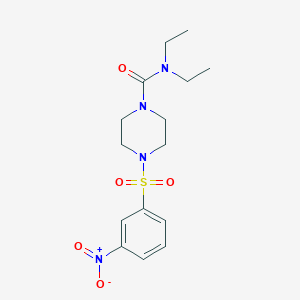

N,N-二乙基-4-(3-硝基苯基)磺酰基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- α-Cyanation of Tetrahydroisoquinolines (THIQs) : A study demonstrated that N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide can be oxidatively cyanated at the α-position of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. This metal-free method allows for the efficient incorporation of a cyano group, enabling access to diverse natural products and pharmaceuticals .

Bioactive Compound Synthesis

The compound’s structural features contribute to its potential as a precursor for bioactive molecules. Notably:

- N,N-Diethyl-3-methylbenzamide : Researchers have successfully prepared this bioactive compound using the methodology described above. The process achieved excellent conversion rates and high yields on a preparative scale .

Sulfonamide Chemistry

The sulfonyl group in N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide is of interest in sulfonamide chemistry. Consider the following:

- (4-Nitrophenyl)sulfonyltryptophan (DNSPA) : This novel sulfonamide compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. Single crystals of DNSPA were obtained using the slow evaporation method. The compound’s characterization included X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .

Piperazine Derivatives

Given its piperazine core, N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide contributes to the field of piperazine derivatives:

- Protected Piperazines : The compound can serve as a precursor for protected piperazines, which find applications in drug development and organic synthesis .

Computational Chemistry and Crystallography

Researchers have explored the compound’s properties using computational methods and crystallographic analysis:

- X-ray Crystallography : The crystal structure of DNSPA was determined, providing insights into its molecular arrangement and intermolecular interactions .

Chemical Entities of Biological Interest (ChEBI)

N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide is indexed in ChEBI as a sulfonamide compound .

作用机制

Target of Action

The compound “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide”, typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt the biochemical pathway for the production of nucleotides, which are essential for DNA replication .

Result of Action

The inhibition of folic acid synthesis by sulfonamides like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” results in the inability of bacteria to replicate and survive .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

属性

IUPAC Name |

N,N-diethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5S/c1-3-16(4-2)15(20)17-8-10-18(11-9-17)25(23,24)14-7-5-6-13(12-14)19(21)22/h5-7,12H,3-4,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBYANOULFPBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)

![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)